2-Methyl-2'-pyrrolidinomethyl benzophenone

Descripción general

Descripción

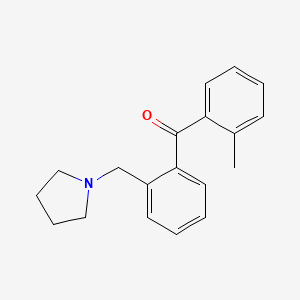

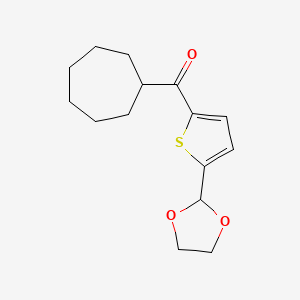

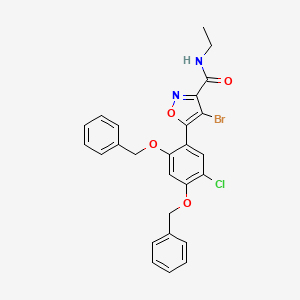

“2-Methyl-2’-pyrrolidinomethyl benzophenone” is a chemical compound with the CAS Number: 898774-02-2 . Its IUPAC name is (2-methylphenyl)[2-(1-pyrrolidinylmethyl)phenyl]methanone . The compound has a molecular weight of 279.38 .

Molecular Structure Analysis

The InChI code for “2-Methyl-2’-pyrrolidinomethyl benzophenone” is 1S/C19H21NO/c1-15-8-2-4-10-17(15)19(21)18-11-5-3-9-16(18)14-20-12-6-7-13-20/h2-5,8-11H,6-7,12-14H2,1H3 . This code represents the molecular structure of the compound.Aplicaciones Científicas De Investigación

Metabolism and Endocrine-Disrupting Activity

2-Methyl-2'-pyrrolidinomethyl benzophenone, as part of the benzophenone family, has been studied for its metabolism by liver microsomes and its impact on endocrine-disrupting activities. For instance, benzophenone-3, a related compound, undergoes metabolism in rat and human liver microsomes, leading to the formation of metabolites with varying estrogenic and anti-androgenic activities. The study highlights the structural requirements for activity among benzophenone derivatives, suggesting implications for the design of safer UV filters with minimal endocrine-disrupting potential (Watanabe et al., 2015).

Photodegradation and Environmental Impact

The environmental impact of benzophenone derivatives, including their photodegradation and removal from aqueous samples, has been investigated. A study focusing on the photodegradation of benzophenone-3 using photo-Fenton technology assessed the optimization of factors for efficient pollutant elimination. This research sheds light on the potential environmental pathways and degradation products of benzophenone derivatives, underlining the need for effective removal techniques to mitigate their endocrine-disrupting effects (Zúñiga-Benítez et al., 2016).

Photochemical Applications in Biological Chemistry

Benzophenone photophores, including derivatives like 2-Methyl-2'-pyrrolidinomethyl benzophenone, play a significant role in biological chemistry due to their unique photochemical properties. They are used in binding/contact site mapping, molecular target identification, proteome profiling, bioconjugation, and surface grafting. These applications exploit the light-directed covalent attachment process enabled by benzophenone photophores, offering advantages such as low reactivity towards water and stability in ambient light (Dormán et al., 2016).

Photocatalytic Degradation and Water Treatment

The photocatalytic degradation of benzophenone-3, a closely related compound, has been explored for water treatment applications. Studies have optimized parameters for the degradation process and identified by-products, providing insights into potential applications of photocatalysis in removing benzophenone derivatives from water sources. This research emphasizes the importance of understanding the degradation mechanisms and optimizing conditions to enhance the efficiency of water treatment processes (Wang et al., 2019).

Human Exposure and Health Implications

The presence of benzophenone-type UV filters in personal care products and their association with health concerns, such as endometriosis, have been studied. The widespread use of these compounds necessitates a better understanding of their metabolism, environmental fate, and potential health risks. Research on the urinary concentrations of benzophenone derivatives in relation to diseases like endometriosis highlights the need for comprehensive risk assessments and safer alternatives (Kunisue et al., 2012).

Propiedades

IUPAC Name |

(2-methylphenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO/c1-15-8-2-4-10-17(15)19(21)18-11-5-3-9-16(18)14-20-12-6-7-13-20/h2-5,8-11H,6-7,12-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFIXJMOLZYKWTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C2=CC=CC=C2CN3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20643630 | |

| Record name | (2-Methylphenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-2'-pyrrolidinomethyl benzophenone | |

CAS RN |

898774-02-2 | |

| Record name | Methanone, (2-methylphenyl)[2-(1-pyrrolidinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898774-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Methylphenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloromethyl-3-(2-chloro-5-nitro-phenyl)-[1,2,4]oxadiazole](/img/structure/B1613808.png)

![13-(4-Chlorophenyl)-3,3-dimethyl-2,3,4,13-tetrahydroindazolo[1,2-b]phthalazine-1,6,11-trione](/img/structure/B1613823.png)

![6,15,24,33-Tetrakis(phenylsulfanyl)-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4(9),5,7,10,12,14,16,18,20,22(27),23,25,28(38),29,31(36),32,34-nonadecaene](/img/structure/B1613828.png)

![2,2,2-Trifluoro-N-(6-fluoroimidazo[1,2-a]pyridin-2-yl)acetamide](/img/structure/B1613829.png)